molecular formula C21H24N2O4 B2833462 3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)propanamide CAS No. 887463-05-0

3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)propanamide

Cat. No. B2833462
CAS RN: 887463-05-0
M. Wt: 368.433
InChI Key: ACQIFLIAJFEGJP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "MMPP" and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antioxidant and Anticancer Activity

  • A study reports the synthesis of novel derivatives related to the compound of interest, showing significant antioxidant activity surpassing that of well-known antioxidants like ascorbic acid. These compounds also displayed anticancer activity against glioblastoma and triple-negative breast cancer cell lines, indicating their potential therapeutic application in cancer treatment (Tumosienė et al., 2020).

Anticonvulsant Activity

  • Research into hybrid compounds derived from similar chemical structures has demonstrated broad spectra of anticonvulsant activity. This suggests the compound’s framework could be beneficial in designing new treatments for epilepsy, showcasing a significant reduction in seizure activity across various models (Kamiński et al., 2015).

Antifungal and Antibacterial Activities

  • Secondary metabolites from the endophytic fungus Botryosphaeria dothidea, bearing structural similarities, have shown potent antifungal and antibacterial activities. This suggests the compound’s potential use in developing new antimicrobial agents (Xiao et al., 2014).

Potential in Drug Development

  • The compound's structure has been involved in the synthesis of selective and orally efficacious inhibitors of the Met kinase superfamily, hinting at its utility in crafting novel therapeutics for treating various malignancies (Schroeder et al., 2009).

Serotonin Receptor Ligands

  • Derivatives structurally related to the compound have shown high affinity for serotonin receptors, suggesting their utility in neurological and psychiatric disorder research (Lacivita et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-8-3-15(4-9-18)5-12-20(24)22-16-13-21(25)23(14-16)17-6-10-19(27-2)11-7-17/h3-4,6-11,16H,5,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQIFLIAJFEGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide

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